Cas no 1427188-61-1 (rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine)

rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine structure
1427188-61-1 structure
Productnaam:rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
CAS-nummer:1427188-61-1
MF:C35H30BF10P
MW:682.381505489349
CID:5689556

rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Chemische en fysische eigenschappen

Naam en identificatie

    • rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
    • Inchi: 1S/C35H30BF10P/c1-14-10-16(3)34(17(4)11-14)47(35-18(5)12-15(2)13-19(35)6)21-9-7-8-20(21)36(22-24(37)28(41)32(45)29(42)25(22)38)23-26(39)30(43)33(46)31(44)27(23)40/h10-13,20-21H,7-9H2,1-6H3/t20-,21-/m1/s1
    • InChI-sleutel: BNQMRAFLXATZBD-NHCUHLMSSA-N
    • LACHT: P([C@@H]1CCC[C@H]1B(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(C)C=C(C)C=C1C)C1=C(C)C=C(C)C=C1C

Experimentele eigenschappen

  • Smeltpunt: 206 °C
  • Kookpunt: 595.1±50.0 °C(Predicted)
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